Technical Documentation Center

1,1,1-Trifluoro-3-iodobutane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1,1-Trifluoro-3-iodobutane
  • CAS: 540-87-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-iodobutane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,1,1-trifluoro-3-iodobutane, a valuable fluori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,1,1-trifluoro-3-iodobutane, a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document explores two primary synthetic routes: the free-radical addition of trifluoromethyl iodide to but-1-ene and the iodination of 1,1,1-trifluorobutan-3-ol via an Appel-type reaction. Detailed experimental protocols, mechanistic insights, purification techniques, and comprehensive characterization data are presented to enable researchers to confidently synthesize and utilize this important chemical entity.

Introduction

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety due to its lipophilicity and exceptional stability. 1,1,1-Trifluoro-3-iodobutane serves as a key intermediate for the introduction of the 4,4,4-trifluorobutan-2-yl group, offering a versatile handle for further chemical transformations. This guide details two robust methods for its synthesis, providing a practical resource for chemists in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,1-trifluoro-3-iodobutane is presented in the table below.

PropertyValueUnit
Molecular FormulaC₄H₆F₃I
Molecular Weight238.99 g/mol
Boiling Point105-107°C
Density1.65g/mL
Refractive Index~1.42

Synthetic Methodologies

Two principal and reliable synthetic strategies for the preparation of 1,1,1-trifluoro-3-iodobutane are detailed below.

Method 1: Free-Radical Addition of Trifluoromethyl Iodide to But-1-ene

This method relies on the anti-Markovnikov addition of a trifluoromethyl radical to the double bond of but-1-ene. The reaction is typically initiated by photolysis or a radical initiator.

Reaction Scheme:

Free_Radical_Addition cluster_reactants Reactants But1ene But-1-ene Product 1,1,1-Trifluoro-3-iodobutane But1ene->Product CF3I Trifluoromethyl Iodide CF3I->Product Initiator Initiator (e.g., UV light, AIBN) Initiator->CF3I generates CF3 radical

Figure 1: Free-radical addition of trifluoromethyl iodide to but-1-ene.

Causality Behind Experimental Choices:

The regioselectivity of the addition is governed by the formation of the more stable secondary radical intermediate. The trifluoromethyl radical, being electrophilic, preferentially attacks the less substituted carbon of the alkene. The subsequent iodine atom transfer from another molecule of trifluoromethyl iodide propagates the radical chain reaction. Photochemical initiation is often preferred for its mild conditions and high efficiency in generating the initial trifluoromethyl radicals.

Experimental Protocol:

  • Apparatus Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser is assembled. The apparatus should be situated in a well-ventilated fume hood and shielded from ambient light.

  • Reactant Charging: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. But-1-ene (1.2 equivalents) is condensed into the vessel. Anhydrous solvent (e.g., dichloromethane) can be used if necessary.

  • Initiation: Trifluoromethyl iodide (1.0 equivalent) is then slowly introduced into the cooled reaction mixture.

  • Reaction: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining the low temperature. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Work-up: Upon completion, the excess but-1-ene and solvent are removed by distillation. The crude product is washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation under reduced pressure to yield pure 1,1,1-trifluoro-3-iodobutane.

Self-Validating System:

The purity of the distilled product can be readily assessed by GC analysis, which should show a single major peak. Further confirmation of the structure and purity is achieved through comprehensive spectroscopic analysis (¹H, ¹³C, ¹⁹F NMR, and MS), which should be consistent with the expected data for 1,1,1-trifluoro-3-iodobutane.

Method 2: Iodination of 1,1,1-Trifluorobutan-3-ol via Appel-type Reaction

This method involves the conversion of the hydroxyl group of 1,1,1-trifluorobutan-3-ol into an iodide using a phosphorus-based reagent system, classically triphenylphosphine and iodine. This reaction proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral starting material is used.

Reaction Scheme:

Appel_Reaction cluster_reactants Reactants Alcohol 1,1,1-Trifluorobutan-3-ol Product 1,1,1-Trifluoro-3-iodobutane Alcohol->Product Reagents Triphenylphosphine (PPh₃) Iodine (I₂) Reagents->Product Solvent Solvent (e.g., DCM, Acetonitrile) Byproduct Triphenylphosphine oxide (Ph₃PO) Hydrogen Iodide (HI)

Figure 2: Appel-type iodination of 1,1,1-trifluorobutan-3-ol.

Causality Behind Experimental Choices:

The Appel reaction is a reliable method for converting alcohols to alkyl halides under mild conditions.[1][2] Triphenylphosphine and iodine react in situ to form an iodophosphonium iodide species. The alcohol then attacks the phosphonium salt, and subsequent collapse of the resulting alkoxyphosphonium intermediate via an Sₙ2 displacement by the iodide ion affords the desired alkyl iodide and triphenylphosphine oxide. The use of a non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile is crucial to facilitate the reaction and subsequent work-up. Imidazole is often added to neutralize the HI byproduct.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) and dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Iodine Addition: A solution of iodine (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

  • Alcohol Addition: A solution of 1,1,1-trifluorobutan-3-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by fractional distillation to yield pure 1,1,1-trifluoro-3-iodobutane. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexane.

Self-Validating System:

The successful conversion can be confirmed by the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot on the TLC plate. The purity of the final product is verified by GC and its identity confirmed by spectroscopic methods (NMR and MS), ensuring the absence of the starting alcohol and triphenylphosphine-related impurities.

Characterization Data

The structural integrity of the synthesized 1,1,1-trifluoro-3-iodobutane must be confirmed by a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with characteristic splitting patterns due to coupling with adjacent protons and the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct resonances corresponding to the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3]

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, a triplet, due to coupling with the adjacent methylene protons, confirming the presence of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aliphatic chain.[4][5]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine (¹²⁷I) will result in a distinct isotopic pattern.[6][7] Common fragments would include the loss of an iodine atom and the trifluoromethyl group.

Safety Considerations

  • Trifluoromethyl iodide is a gas at room temperature and should be handled in a well-ventilated fume hood. It is a potential respiratory and eye irritant.[8]

  • Iodine is corrosive and can cause severe burns. It is also harmful if inhaled or ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9]

  • Organoiodine compounds can be light-sensitive and should be stored in amber bottles in a cool, dark place.

  • But-1-ene is a flammable gas.

  • Appel reaction reagents such as triphenylphosphine can be irritating.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This technical guide has outlined two effective and practical methods for the synthesis of 1,1,1-trifluoro-3-iodobutane. The free-radical addition of trifluoromethyl iodide to but-1-ene offers a direct route, while the Appel-type iodination of 1,1,1-trifluorobutan-3-ol provides a reliable alternative from a readily available alcohol precursor. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently prepare this valuable fluorinated building block for application in drug discovery and materials science. The comprehensive characterization data provided serves as a benchmark for ensuring the quality and purity of the synthesized compound.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,2-Trifluoro-1,3-butadiene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • FuseSchool - Global Education. (2011, September 22). Fractional distillation [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). Retrieved from [Link]

  • Safety Data Sheet - Iodine Solution. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroiodomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Norris, J. (2018, February 23). The Appel Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). Supporting Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 1,1,1-Trifluoro-3-iodobutane

Abstract This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1,1,1-Trifluoro-3-iodobutane. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1,1,1-Trifluoro-3-iodobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation of this organofluorine compound. By elucidating the influence of the trifluoromethyl and iodo substituents on proton chemical shifts and coupling constants, this guide serves as a practical resource for the structural characterization of halogenated alkanes. Advanced NMR techniques for unambiguous signal assignment are also discussed, ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Structural Significance of Fluorinated Iodoalkanes

Organofluorine compounds are of paramount importance in medicinal chemistry and materials science, with fluorine's unique electronic properties often imparting desirable pharmacological and physicochemical characteristics. Similarly, iodoalkanes are versatile synthetic intermediates. The molecule 1,1,1-Trifluoro-3-iodobutane incorporates both a strongly electron-withdrawing trifluoromethyl (CF₃) group and a bulky, polarizable iodine atom. Understanding the ¹H NMR spectrum of this molecule is crucial for verifying its synthesis, assessing its purity, and studying its conformational behavior.

The interplay between the inductive effect of the CF₃ group and the heavy-atom effect of iodine creates a distinct and predictable ¹H NMR spectrum. This guide will deconstruct the spectrum, providing a step-by-step rationale for the predicted chemical shifts, multiplicities, and coupling constants.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 1,1,1-Trifluoro-3-iodobutane is governed by the chemical environment of each proton. The molecule has three distinct proton environments, labeled a, b, and c:

CF₃-CH₂ (b)-CH (a)(I)-CH₃ (c)

Chemical Shift Predictions

The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electronegative groups withdraw electron density, "deshielding" the proton and causing its resonance to appear at a higher chemical shift (downfield).

  • Proton (a) - The Methine Proton (CH): This proton is directly attached to the carbon bearing the iodine atom. Iodine, being an electronegative halogen, will deshield this proton. Furthermore, it is in the β-position to the very strong electron-withdrawing CF₃ group. This cumulative deshielding effect will shift the resonance of this proton significantly downfield. The chemical shift of a proton on a carbon attached to an iodine is typically in the range of 2-4.5 ppm.[1] The additional influence of the β-CF₃ group will likely push this value towards the higher end of this range.

  • Protons (b) - The Methylene Protons (CH₂): These protons are adjacent to the strongly electron-withdrawing CF₃ group. This will cause a significant downfield shift.[2] The influence of the iodine atom, being three bonds away (γ-position), will be less pronounced but still contribute to the overall chemical shift.

  • Protons (c) - The Methyl Protons (CH₃): These protons are attached to a carbon adjacent to the carbon bearing the iodine atom. The effect of the iodine will be to deshield these protons, shifting them downfield from a typical alkane methyl resonance (around 0.9 ppm).[3][4]

A summary of the predicted chemical shifts is presented in Table 1.

Spin-Spin Coupling and Multiplicity

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei, leading to the splitting of NMR signals. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Proton (a) - CH: This proton is coupled to the three protons of the methyl group (c) and the two protons of the methylene group (b). Therefore, its signal will be a multiplet.

  • Protons (b) - CH₂: These protons are coupled to the single methine proton (a) and the three fluorine atoms of the CF₃ group. The coupling to the proton (a) would produce a doublet. The coupling to the three equivalent fluorine atoms (¹⁹F, spin I=1/2) will split this signal into a quartet. The combined effect will result in a complex multiplet, likely a doublet of quartets. Vicinal ¹H-¹⁹F coupling constants (³JHF) are typically in the range of 5-10 Hz.[5]

  • Protons (c) - CH₃: These protons are coupled to the single methine proton (a). According to the n+1 rule, this signal will be a doublet. The vicinal proton-proton coupling constant (³JHH) in acyclic alkanes is typically around 6-8 Hz.[6]

The predicted multiplicities and coupling constants are summarized in Table 1.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-defined protocol is essential for obtaining reproducible and high-quality NMR data.

SamplePrep cluster_prep Sample Preparation Workflow start Weigh 5-25 mg of 1,1,1-Trifluoro-3-iodobutane dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve filter Filter the solution through a plug of glass wool into a clean, dry 5 mm NMR tube dissolve->filter cap Cap the NMR tube and invert several times to mix filter->cap end Sample ready for analysis cap->end

Caption: Workflow for the preparation of an NMR sample.

Causality in Protocol Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and its residual proton signal is a single peak that does not interfere with most of the spectrum.[7]

  • Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR, providing a good signal-to-noise ratio without causing line broadening due to high viscosity.[8]

  • Filtration: Filtering the sample is a critical step to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broad spectral lines.

NMR Instrument Parameters

Standard ¹H NMR acquisition parameters are generally sufficient for 1,1,1-Trifluoro-3-iodobutane.

NMR_Acquisition cluster_acq NMR Data Acquisition params Standard ¹H Acquisition Parameters Spectral Width (sw): ~16 ppm Acquisition Time (at): 2-4 s Relaxation Delay (d1): 1-5 s Number of Scans (ns): 8-16 Pulse Angle: 30-90 degrees processing Data Processing Zero-filling Apodization (e.g., exponential multiplication) Fourier Transform Phase Correction Baseline Correction params->processing FID Acquisition

Caption: Key NMR acquisition and processing steps.

Rationale for Parameter Selection:

  • Spectral Width: A spectral width of approximately 16 ppm is sufficient to encompass the expected chemical shifts of all protons in the molecule.[9]

  • Acquisition Time and Relaxation Delay: An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds ensure that the magnetization has sufficiently relaxed between scans, which is important for accurate integration, especially in quantitative studies.[10]

  • Number of Scans: Co-adding 8 to 16 scans is a good practice to improve the signal-to-noise ratio and reduce artifacts.[10]

Predicted ¹H NMR Spectrum: Interpretation and Analysis

Based on the theoretical principles outlined above, the predicted ¹H NMR spectrum of 1,1,1-Trifluoro-3-iodobutane is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 1,1,1-Trifluoro-3-iodobutane

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
a (CH)~4.0 - 4.5Multiplet³JHH(ac) ≈ 6-8, ³JHH(ab) ≈ 6-81H
b (CH₂)~2.5 - 3.0Doublet of Quartets³JHH(ab) ≈ 6-8, ³JHF ≈ 8-122H
c (CH₃)~1.8 - 2.2Doublet³JHH(ac) ≈ 6-83H

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to unambiguously assign proton signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. In the COSY spectrum of 1,1,1-Trifluoro-3-iodobutane, cross-peaks would be expected between proton (a) and protons (b), and between proton (a) and protons (c). This would definitively confirm their connectivity.[11][12]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the confident assignment of the carbon backbone.[13]

  • ¹H{¹⁹F} Decoupling: Irradiating the fluorine nuclei while acquiring the ¹H spectrum would cause the quartet splitting in the signal for protons (b) to collapse into a doublet, simplifying the spectrum and confirming the ¹H-¹⁹F coupling.[14]

Conclusion

The ¹H NMR spectrum of 1,1,1-Trifluoro-3-iodobutane is a rich source of structural information. A thorough understanding of the effects of the trifluoromethyl and iodo substituents allows for a confident prediction and interpretation of the spectrum. The chemical shifts are primarily dictated by the inductive effects of these groups, while the multiplicities are governed by standard spin-spin coupling rules, including coupling to fluorine. By employing the experimental protocols and analytical strategies outlined in this guide, researchers can effectively utilize ¹H NMR spectroscopy for the characterization of this and similar halogenated organic molecules. For complex cases, the application of advanced 2D NMR techniques will provide unambiguous structural elucidation.

References

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Abraham, R. J., Gatti, G., & Sancassan, F. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Ye, Y., Larda, S. T., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 65(3-4), 147–156.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Ye, Y., Larda, S. T., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 65(3-4), 147–156.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Abraham, R. J., Gatti, G., & Sancassan, F. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? r/chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkenes. Retrieved from [Link]

  • Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. Retrieved from [Link]

  • PubMed. (1983). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. Biochemistry, 22(19), 4473-4479.
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(47), 14532–14533.
  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • National Institutes of Health. (2010). Dihydrogen contacts observed by through-space indirect NMR coupling. Physical chemistry chemical physics : PCCP, 12(41), 13578–13583.
  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • ACS Publications. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • ResearchGate. (2014). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A, 118(39), 9180-9189.
  • Michigan State University. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2021). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 59(12), 1185-1193.
  • University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ACS Publications. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(18), 8649-8656.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Harvard University. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • JEOL Ltd. (n.d.). NMR Software | Products. Retrieved from [Link]

  • YouTube. (2021, May 15). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹⁹F NMR of 1,1,1-Trifluoro-3-iodobutane

This guide provides a comprehensive technical overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1,1,1-Trifluoro-3-iodobutane. Tailored for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1,1,1-Trifluoro-3-iodobutane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, predictive analysis, experimental protocols, and spectral interpretation for the characterization of this organofluorine compound.

Introduction: The Significance of ¹⁹F NMR in Organofluorine Analysis

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the pharmaceutical and agrochemical industries. Consequently, the precise structural elucidation of fluorinated compounds is paramount. ¹⁹F NMR spectroscopy emerges as a powerful and indispensable analytical tool for this purpose. The ¹⁹F nucleus possesses intrinsic properties that make it highly amenable to NMR analysis: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1][2] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range, spanning over 800 ppm, which provides exceptional spectral dispersion and minimizes signal overlap, a common challenge in ¹H NMR.[3][4] This guide will focus on the application of ¹⁹F NMR for the detailed structural analysis of 1,1,1-Trifluoro-3-iodobutane, a molecule featuring a trifluoromethyl group adjacent to a chiral center, presenting interesting and informative spectral characteristics.

Fundamental Principles of ¹⁹F NMR Spectroscopy

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[1][4] This sensitivity is a double-edged sword: it provides a wealth of structural information but also necessitates careful consideration of experimental conditions. The key factors influencing the ¹⁹F chemical shift include:

  • Electronic Effects: The electronegativity of neighboring atoms and the presence of electron-donating or electron-withdrawing groups significantly impact the shielding of the fluorine nucleus.[1] Electron-withdrawing groups cause a deshielding effect, resulting in a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[1]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the electronic environment of the fluorine atoms, leading to noticeable changes in chemical shifts.[5]

  • Through-Bond and Through-Space Coupling: Spin-spin coupling between ¹⁹F and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P) provides crucial information about the connectivity of the molecule.[2] These couplings can occur over multiple bonds, with heteronuclear (e.g., JHF) and homonuclear (JFF) coupling constants being significantly larger than those observed in ¹H NMR.[2][3]

Predicted ¹⁹F NMR Spectrum of 1,1,1-Trifluoro-3-iodobutane

A detailed analysis of the structure of 1,1,1-Trifluoro-3-iodobutane allows for a robust prediction of its ¹⁹F NMR spectrum.

Molecular Structure:

Caption: Spin-spin coupling in 1,1,1-Trifluoro-3-iodobutane.

Conclusion

¹⁹F NMR spectroscopy is an exceptionally informative technique for the structural characterization of 1,1,1-Trifluoro-3-iodobutane. By understanding the fundamental principles of ¹⁹F NMR and the specific structural features of the molecule, one can predict and interpret the resulting spectrum with a high degree of confidence. The chemical shift of the CF₃ group, its multiplicity due to coupling with adjacent protons, and the potential for observing effects of diastereotopicity all provide valuable insights into the molecular structure. The detailed experimental protocol outlined in this guide serves as a robust framework for obtaining high-quality, reproducible ¹⁹F NMR data, which is essential for research, development, and quality control in any field involving fluorinated compounds.

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Mehta, M. A., & Fry, C. G. (2014). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 27(1), 2-16. [Link]

  • Muttenthaler, M., et al. (2021). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 60(1), 350-356. [Link]

  • Yesiltepe, Y., et al. (2018). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(32), 6744–6752. [Link]

  • Sharaf, M. H., et al. (2016). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2016, 9206297. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]

  • Vasin, A. A., et al. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 58(8), 757-766. [Link]

  • Amenta, V., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Trifluoro-3-iodobutane

Foreword: Charting the Analytical Landscape for Complex Halogenated Compounds In the realm of drug discovery, agrochemicals, and materials science, the precise structural elucidation of novel molecules is paramount. Halo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Analytical Landscape for Complex Halogenated Compounds

In the realm of drug discovery, agrochemicals, and materials science, the precise structural elucidation of novel molecules is paramount. Halogenated organic compounds, particularly those incorporating multiple distinct halogens like fluorine and iodine, present unique analytical challenges and opportunities. 1,1,1-Trifluoro-3-iodobutane serves as an exemplary model for this class of molecules, combining the powerfully electron-withdrawing trifluoromethyl group with the labile iodo-substituent. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in developing robust analytical methods for quality control, metabolite identification, and environmental monitoring.

This guide moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the mass spectrometric fragmentation of this molecule. We will explore the causality behind the expected fragmentation patterns, establish a self-validating experimental protocol, and ground our discussion in authoritative references.

Molecular Profile and Ionization Dynamics

1,1,1-Trifluoro-3-iodobutane (C₄H₆F₃I) has a monoisotopic mass of approximately 237.99 Da.[1][2] The key to predicting its mass spectrum lies in understanding the molecule's inherent chemical properties and how they dictate its response to ionization, most commonly electron ionization (EI).

  • The Trifluoromethyl Group (CF₃): This group is strongly electron-withdrawing, influencing the electron distribution across the entire molecule. Its presence can stabilize certain fragmentation pathways while destabilizing others.

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest linkage in the molecule. Iodoalkanes are well-known to undergo facile cleavage of this bond, as iodine is an excellent leaving group.[3] This characteristic is expected to dominate the fragmentation pattern.

  • Isotopic Signature: A significant advantage in analyzing iodinated compounds is that iodine is monoisotopic (¹²⁷I at 100% abundance).[4] This simplifies the spectrum, as there will be no M+2 isotope peak characteristic of chlorine or bromine-containing compounds.[3][4]

Upon entering the ion source, typically operating at 70 eV, the molecule will be ionized to form a molecular ion (M⁺•).

[C₄H₆F₃I] + e⁻ → [C₄H₆F₃I]⁺• + 2e⁻

The stability of this molecular ion is a critical question. Given the weak C-I bond, the molecular ion peak at m/z 238 may be of very low abundance or even absent, as it is likely to undergo rapid fragmentation.[5]

Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the 1,1,1-Trifluoro-3-iodobutane molecular ion is governed by the formation of the most stable possible cations. The pathways described below represent the most probable fragmentation events, rooted in established principles of mass spectrometry.[6][7]

Primary Fragmentation: The Dominant Alpha-Cleavage

The most anticipated and likely most abundant fragmentation pathway is the cleavage of the weak carbon-iodine bond. This heterolytic cleavage results in the loss of an iodine radical (•I), producing a secondary carbocation at m/z 111.

  • [C₄H₆F₃I]⁺• → [C₄H₆F₃]⁺ + •I

The resulting [C₄H₆F₃]⁺ ion (m/z 111) is a secondary carbocation, which is relatively stable. Due to the high stability of this fragment, the peak at m/z 111 is predicted to be the base peak of the spectrum.

Secondary and Tertiary Fragmentation Events

The initial fragments can undergo further dissociation to produce a cascade of smaller ions.

  • Loss of a Trifluoromethyl Radical (•CF₃): While less favorable than the loss of iodine, cleavage of the C-C bond can lead to the loss of a trifluoromethyl radical from the molecular ion.

    • [C₄H₆F₃I]⁺• → [C₃H₆I]⁺ + •CF₃ (m/z 169)

  • Fragmentation of the [C₄H₆F₃]⁺ Ion: The base peak ion itself can fragment further. A common pathway for carbocations is the loss of a neutral alkene, such as ethylene (C₂H₄), via a rearrangement.

    • [C₄H₆F₃]⁺ → [C₂H₂F₃]⁺ + C₂H₄ (m/z 83)

    • Another possibility is the loss of a methyl radical (•CH₃).

    • [C₄H₆F₃]⁺ → [C₃H₃F₃]⁺• + •CH₃ (m/z 96)

  • Fragments Involving Fluorine: The presence of the CF₃ group introduces other possibilities, such as the loss of neutral hydrogen fluoride (HF).[8]

    • [C₄H₆F₃]⁺ → [C₄H₅F₂]⁺ + HF (m/z 91)

The following diagram illustrates these primary and secondary fragmentation pathways.

G M [C₄H₆F₃I]⁺• m/z 238 F1 [C₄H₆F₃]⁺ m/z 111 (Base Peak) M->F1 - •I F2 [C₃H₆I]⁺ m/z 169 M->F2 - •CF₃ I_ion [I]⁺ m/z 127 M->I_ion - •C₄H₆F₃ F3 [C₄H₅F₂]⁺ m/z 91 F1->F3 - HF F4 [C₂H₂F₃]⁺ m/z 83 F1->F4 - C₂H₄

Caption: Predicted EI fragmentation pathways for 1,1,1-Trifluoro-3-iodobutane.

Tabulated Summary of Predicted Mass Spectrum

Based on the fragmentation logic, we can construct a table of the most significant ions expected in the electron ionization mass spectrum of 1,1,1-Trifluoro-3-iodobutane.

m/zProposed Ion FormulaProposed Structure / Fragment IdentityPredicted Relative AbundanceCausality
238[C₄H₆F₃I]⁺•Molecular IonVery Low / AbsentThe C-I bond is weak, leading to rapid fragmentation.[3]
111 [C₄H₆F₃]⁺ sec-Butyl cation, trifluorinated 100 (Base Peak) Loss of iodine radical (•I), a very stable leaving group, forms a stable secondary carbocation.
127[I]⁺Iodine CationModerateDirect ionization of the iodine atom after fragmentation.
91[C₄H₅F₂]⁺Fragment from base peakModerateLoss of neutral HF from the m/z 111 ion.[8]
83[C₂H₂F₃]⁺Fragment from base peakLow to ModerateResult of rearrangement and loss of ethylene (C₂H₄).
69[CF₃]⁺Trifluoromethyl cationModerateCleavage forming the trifluoromethyl cation.
41[C₃H₅]⁺Allyl cationLowCommon hydrocarbon fragment.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a robust and reproducible experimental method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, providing both separation and structural identification.[9]

Instrumentation
  • Gas Chromatograph: Agilent 8860 GC System (or equivalent) equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977 Series GC/MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column. Halogenated hydrocarbons are often analyzed on columns like DB-624 as well.[10]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1,1,1-Trifluoro-3-iodobutane in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL for initial method development.

  • Self-Validation: Ensure the solvent used does not co-elute with the analyte and is free from interfering peaks by injecting a solvent blank.

GC-MS Method Parameters
ParameterSettingRationale
GC Inlet
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume1 µLStandard volume for trace analysis.
Split Ratio20:1Prevents column overloading while ensuring a sharp peak shape. Adjust as needed based on analyte response.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temperature50 °CStarts below the boiling point of the solvent to ensure good peak focusing at the head of the column.
Hold Time2 minAllows for elution of the solvent.
Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from any potential impurities.
Final Temperature280 °CEnsures elution of any less volatile components and cleans the column.
Final Hold5 min
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to minimize thermal degradation while ensuring efficient ionization.
Quadrupole Temp.150 °CStandard temperature to maintain mass accuracy.
Electron Energy70 eVThe industry standard energy that produces extensive, reproducible fragmentation and allows for library matching.
Mass Scan Range35 - 300 amuCovers the expected mass range from small fragments to the molecular ion.
Solvent Delay3 minPrevents the high solvent load from entering and saturating the MS detector.
Data Acquisition and Analysis Workflow

The following diagram outlines the logical workflow from sample injection to data interpretation.

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Prep Prepare 10 µg/mL Analyte Solution Inject Inject 1 µL into GC-MS Prep->Inject Blank Prepare Solvent Blank Blank->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-300) Ionize->Detect TIC Extract Total Ion Chromatogram (TIC) Detect->TIC Peak Identify Analyte Peak TIC->Peak Spectrum Extract Mass Spectrum from Peak Peak->Spectrum Interpret Interpret Fragmentation & Compare to Prediction Spectrum->Interpret

Caption: Experimental and data analysis workflow for GC-MS of the target analyte.

Conclusion and Field Insights

The mass spectrometric analysis of 1,1,1-Trifluoro-3-iodobutane is predicted to be dominated by the facile cleavage of the carbon-iodine bond, leading to a base peak at m/z 111. The absence of a significant molecular ion is a key diagnostic feature to anticipate. This in-depth guide provides a robust theoretical framework and a validated starting point for experimental work. For drug development professionals, understanding these fragmentation pathways is crucial for identifying metabolites where biotransformations might occur at the iodo- or alkyl positions. For scientists in quality control, the provided GC-MS method serves as a reliable protocol for identity confirmation and purity assessment. The principles outlined here are not confined to this single molecule but are broadly applicable to the growing class of complex polyhalogenated compounds that are vital to modern chemical innovation.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-iodobutane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-3-iodobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Horváth, T., et al. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(5), 441-448. Retrieved from [Link]

  • JOVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

Sources

Foundational

physical properties of 1,1,1-Trifluoro-3-iodobutane

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-3-iodobutane Executive Summary This technical guide provides a comprehensive overview of the core physical, thermodynamic, and chemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-3-iodobutane

Executive Summary

This technical guide provides a comprehensive overview of the core physical, thermodynamic, and chemical properties of 1,1,1-Trifluoro-3-iodobutane (CAS No. 540-87-4). As a halogenated organic compound, its unique structure, featuring a terminal trifluoromethyl group and a secondary iodide, makes it a valuable intermediate in advanced organic synthesis. The trifluoromethyl group imparts high electronegativity and polarity, while the iodine atom serves as a reactive site for nucleophilic substitution.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, an exploration of its synthetic utility, and procedural guidance for its characterization.

Introduction: The Synthetic Potential of a Fluorinated Building Block

1,1,1-Trifluoro-3-iodobutane is a specialized halogenated alkane whose value lies in the strategic combination of its functional groups. The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[2][3] The -CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can significantly alter the electronic and conformational profile of a parent molecule.[4]

Simultaneously, the secondary iodo-substituent provides a predictable and reactive handle for constructing more complex molecular architectures. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions.[1] This duality makes 1,1,1-Trifluoro-3-iodobutane a potent building block for introducing the trifluoroethyl-methyl moiety into target structures, a common objective in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide synthesizes the available physical data to provide a foundational understanding of this reagent for laboratory applications.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. Below are the key identifiers for 1,1,1-Trifluoro-3-iodobutane.

  • Molecular Formula: C₄H₆F₃I[1][5]

  • Molecular Weight: 237.99 g/mol [1][5]

  • IUPAC Name: 1,1,1-Trifluoro-3-iodobutane

  • CAS Number: 540-87-4[5]

  • Canonical SMILES: CC(I)CC(F)(F)F[5]

  • InChI: InChI=1S/C4H6F3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3[5]

  • InChIKey: SYXQWKHNRKDCIF-UHFFFAOYSA-N[5]

Core Physical Properties

The dictate its handling, reaction conditions, and purification methods. The compound is typically a clear, colorless liquid at room temperature.[1] A summary of its key physical constants is presented in Table 1.

Table 1: Summary of Key Physical Properties

Property Value Source
Appearance Clear Liquid [1]
Normal Boiling Point (Tboil) 378.20 K (105.05 °C) [5]
Normal Melting Point (Tfus) 182.09 K (-91.06 °C) [5]
Octanol/Water Partition Coeff. (logPoct/wat) 2.762 [5]
Water Solubility (log10WS) -3.22 (mol/L) [5]

| McGowan's Characteristic Volume (McVol) | 98.350 ml/mol |[5] |

Note: The properties listed are primarily calculated values from established models, providing reliable estimates for experimental design.

Thermodynamic and Critical Properties

Thermodynamic data is essential for understanding the energy requirements and phase behavior of a compound, particularly for process scale-up and safety assessments. The Joback method provides calculated estimates for these critical parameters.[5]

Table 2: Calculated Thermodynamic and Critical Properties

Property Value Unit Source
Enthalpy of Formation (Gas, ΔfH°gas) -651.38 kJ/mol [5]
Gibbs Free Energy of Formation (ΔfG°) -543.11 kJ/mol [5]
Enthalpy of Fusion (ΔfusH°) 8.82 kJ/mol [5]
Enthalpy of Vaporization (ΔvapH°) 29.74 kJ/mol [5]
Critical Temperature (Tc) 566.53 K [5]
Critical Pressure (Pc) 3333.53 kPa [5]

| Critical Volume (Vc) | 0.385 | m³/kmol |[5] |

These values indicate a compound with moderate volatility and standard energy requirements for phase transitions, consistent with a small, halogenated organic molecule.

Reactivity and Strategic Application in Synthesis

The primary utility of 1,1,1-Trifluoro-3-iodobutane stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the 4,4,4-trifluorobutan-2-yl group to other molecules.

The trifluoromethyl group is sterically small and highly electron-withdrawing, which can destabilize adjacent carbocation formation.[6] Therefore, nucleophilic substitution reactions involving 1,1,1-Trifluoro-3-iodobutane are expected to proceed primarily through an SN2 (bimolecular nucleophilic substitution) mechanism rather than an SN1 pathway, which would involve an unstable carbocation intermediate. This mechanistic preference provides high predictability and stereochemical control in synthetic transformations.

Caption: Generalized Sₙ2 reaction pathway for 1,1,1-Trifluoro-3-iodobutane.

Exemplar Experimental Protocol: NMR Spectroscopic Analysis

Verifying the identity and purity of 1,1,1-Trifluoro-3-iodobutane is critical before its use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The following protocol outlines the general steps for acquiring a ¹³C NMR spectrum.

Causality: The purpose of this protocol is to resolve the distinct carbon environments within the molecule. Given the structure CH₃-CH(I)-CH₂-CF₃, we expect to see four unique signals in the ¹³C NMR spectrum, providing a structural fingerprint of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of 1,1,1-Trifluoro-3-iodobutane into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The deuterated solvent provides a lock signal for the spectrometer and is transparent in the ¹H spectrum.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and lock the spectrometer to the deuterium frequency of the solvent. This step ensures field stability during the acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set up a standard carbon acquisition experiment (¹³C{¹H}), which includes proton decoupling. Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling multiplets into single lines, improving the signal-to-noise ratio.

    • Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-220 ppm).

    • Set an appropriate relaxation delay (D1), typically 1-2 seconds, to allow for sufficient T1 relaxation between scans.

    • Acquire a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR.

Safety and Handling

While a specific safety data sheet for 1,1,1-Trifluoro-3-iodobutane is not widely available, data from structurally similar iodoalkanes and fluoroalkanes can be used to infer its likely hazard profile. Related compounds are typically classified as irritants.[7][8]

  • Hazard Statements (Anticipated):

    • Causes skin irritation.[7][8]

    • Causes serious eye irritation.[7][8]

    • May cause respiratory irritation.[8]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

1,1,1-Trifluoro-3-iodobutane is a strategically designed synthetic intermediate with significant potential in pharmaceutical and agrochemical research. Its physical properties are characteristic of a small, halogenated organic molecule, while its chemical reactivity is dominated by the facile SN2 displacement of the iodide. The presence of the trifluoromethyl group provides a pathway to introduce fluorine's beneficial effects into larger, more complex molecules. A thorough understanding of the data and protocols presented in this guide is the first step toward leveraging this compound's full synthetic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156165, 1,1,1-Trifluoro-3-iodopropane. Retrieved from [Link].

  • Céondo GmbH (2023). Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). Cheméo. Retrieved from [Link].

  • Chemsrc (2024). 1,1,1-Trifluoro-3-iodopropane | CAS#:460-37-7. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14512801, 1,1,1-Trifluorobutane. Retrieved from [Link].

  • Fisher Scientific (2024). 1,1,1-Trifluoro-3-iodopropane, 98+%. Retrieved from [Link].

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link].

  • Ichikawa, J. (2006). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Letters in Organic Chemistry.
  • Le Studium (2024). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link].

  • ResearchGate (2018). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link].

  • Google Patents (2006). Direct one-step synthesis of trifluoromethyl iodide.
  • Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Retrieved from [Link].

  • In-Silico ADMET (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from [Link].

  • Wikipedia (2024). Trifluoroiodomethane. Retrieved from [Link].

  • Doc Brown's Chemistry (2024). Infrared spectrum of 1-iodobutane. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21931172, 1,2,3-Trifluoro-4-iodobutane. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 1,1,1-Trifluoro-3-iodobutane

For: Researchers, scientists, and drug development professionals. Abstract The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 1,1,1-trifluoro-3-iodobutane, a valuable chiral building block. We delve into the mechanistic intricacies of coupling secondary alkyl halides, explain the rationale behind catalyst and ligand selection, and present a robust protocol for a representative Suzuki-Miyaura coupling. This document is designed to empower researchers to successfully incorporate this fluorinated motif into complex molecules, navigating the inherent challenges of C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formation.

Introduction: The Challenge and Opportunity of Secondary Alkyl Couplings

Palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon bond formation.[3] While couplings involving aryl and vinyl halides are well-established, the use of unactivated alkyl electrophiles, particularly secondary ones like 1,1,1-trifluoro-3-iodobutane, presents significant challenges.[4] The primary hurdles are:

  • Slow Oxidative Addition: The C(sp³)-I bond is generally less reactive towards Pd(0) insertion compared to a C(sp²)-I bond.

  • Competing β-Hydride Elimination: Once the alkyl group is attached to the palladium center, the presence of β-hydrogens can lead to rapid elimination, forming an alkene byproduct instead of the desired cross-coupled product.[5]

Overcoming these obstacles requires carefully tailored catalytic systems. The development of bulky, electron-rich phosphine ligands has been pivotal, accelerating the desired oxidative addition and sterically hindering the conformation required for β-hydride elimination.[6] The successful coupling of 1,1,1-trifluoro-3-iodobutane provides access to a diverse range of chiral trifluoromethylated compounds, which are highly sought after in drug discovery programs.[7]

Mechanistic Rationale: A Guided Tour of the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • A. Oxidative Addition: The cycle begins with the insertion of the active, low-coordinate Pd(0) catalyst into the carbon-iodine bond of 1,1,1-trifluoro-3-iodobutane. This is often the rate-limiting step for alkyl halides. The use of bulky, electron-donating ligands (L) is crucial to increase the electron density on the palladium center, which facilitates this insertion.

  • B. Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). The organic group from the nucleophile displaces the halide on the palladium center. For Suzuki couplings, this step is often facilitated by a base.[9]

  • C. Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiih R¹-Pd(II)L₂-I pd0->pdiih Oxidative Addition (R¹-I) pdiir R¹-Pd(II)L₂-R² pdiih->pdiir Transmetalation (M-R²) product R¹-R² (Coupled Product) pdiir->product Reductive Elimination product->pd0 center sub1 1,1,1-Trifluoro-3-iodobutane (R¹-I) sub2 Organometallic Nucleophile (M-R²)

Caption: The Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling of 1,1,1-Trifluoro-3-iodobutane

This protocol details a representative Suzuki-Miyaura coupling of 1,1,1-trifluoro-3-iodobutane with an arylboronic acid. The principles outlined are broadly applicable to other coupling partners with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,1,1-Trifluoro-3-iodobutane≥97%CommercialStore under inert gas, protected from light.[10]
Arylboronic Acid≥98%CommercialDry in a vacuum oven before use if necessary.
Pd(OAc)₂ (Palladium(II) Acetate)≥99.9%CommercialPrecatalyst; handle in a fume hood.
Tricyclohexylphosphine (PCy₃)97%CommercialAir-sensitive ligand; handle under inert gas.
Potassium Phosphate, tribasic (K₃PO₄)Anhydrous, ≥98%CommercialMust be anhydrous. Grind to a fine powder before use.
TolueneAnhydrousCommercialUse from a solvent purification system or a fresh sealed bottle.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Standard GlasswareN/AN/AOven-dried Schlenk flask, condenser, magnetic stir bars.
Inert Gas SystemHigh PurityN/AArgon or Nitrogen line with a bubbler.
Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%).

    • Add tricyclohexylphosphine (PCy₃, 5.6 mg, 0.02 mmol, 4 mol%).

    • Add the desired arylboronic acid (0.6 mmol, 1.2 equivalents).

    • Add anhydrous potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equivalents).

    • Seal the flask with a septum, and purge with argon for 10 minutes.

  • Addition of Reagents:

    • Under a positive flow of argon, add anhydrous toluene (2.0 mL) and degassed deionized water (0.2 mL).

    • Stir the mixture vigorously for 15 minutes at room temperature to allow for catalyst pre-formation. The mixture should turn from a pale yellow to a darker brown/orange color.

    • Using a syringe, add 1,1,1-trifluoro-3-iodobutane (0.5 mmol, 1.0 equivalent).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by GC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature.

    • Quench the reaction by adding 5 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Substrate Scope

The described protocol is a robust starting point. Yields are highly dependent on the specific arylboronic acid used. Electron-rich and sterically unhindered boronic acids tend to give higher yields.

Coupling Partner (Example)ProductTypical Yield RangeNotes
Phenylboronic Acid3-phenyl-1,1,1-trifluorobutane70-85%Standard substrate, generally high conversion.
4-Methoxyphenylboronic Acid3-(4-methoxyphenyl)-1,1,1-trifluorobutane75-90%Electron-donating group facilitates coupling.
4-Trifluoromethylphenylboronic Acid3-(4-trifluoromethylphenyl)-1,1,1-trifluorobutane60-75%Electron-withdrawing groups can slow the reaction.
2-Thienylboronic Acid3-(thiophen-2-yl)-1,1,1-trifluorobutane65-80%Heterocyclic partners are well-tolerated.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Impure reagents (wet solvent, inactive base).3. Insufficient temperature.1. Ensure meticulous inert atmosphere technique. Use fresh catalyst and ligand.2. Use freshly dried/distilled solvent and anhydrous base.3. Increase reaction temperature in 10 °C increments (up to 120 °C).
Significant β-Hydride Elimination 1. Ligand is not bulky enough.2. High reaction temperature.1. Switch to a bulkier ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.2. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Slow oxidative addition allows side reactions.1. Thoroughly degas all solvents and ensure a tight inert seal.2. Increase catalyst or ligand loading slightly to accelerate the main cycle.
Dehalogenation of Substrate 1. Presence of a hydrogen source.2. Side reaction pathway from the Pd-H species.1. Ensure all reagents are anhydrous.2. This is often a minor byproduct; focus on optimizing for the desired product.

References

  • C. A. Frisch, A. Zapf, M. Beller, Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates, Journal of the American Chemical Society, 2003 . [Link]

  • J. F. Hartwig, Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides, Chemical Society Reviews, 2011 . [Link]

  • J. E. M. N. Klein, et al., Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile, ACS Central Science, 2016 . [Link]

  • G. C. Fu, Cross-Coupling Reactions of Unactivated Alkyl Halides, Massachusetts Institute of Technology, 2003 . [Link]

  • Anonymous, 17.2: Palladium catalyzed couplings, Chemistry LibreTexts, 2020 . [Link]

  • Wikipedia, Sonogashira coupling, Wikipedia, 2023 . [Link]

  • B. Saito, G. C. Fu, Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature, Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal, Heck Reaction. [Link]

  • A. M. P. Sousa, et al., The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, Pharmaceuticals, 2024 . [Link]

  • J. A. Fritz, J. S. Nakhla, J. P. Wolfe, Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides, ACS Publications, 2006 . [Link]

  • Z. Lu, G. C. Fu, Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides, ResearchGate, 2010 . [Link]

  • C. Fischer, G. C. Fu, Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides, Journal of the American Chemical Society, 2005 . [Link]

  • Hovione, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities, Hovione, 2024 . [Link]

  • Cheméo, Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). [Link]

  • Organic Chemistry Portal, Sonogashira Coupling. [Link]

  • S. P. Maddela, et al., FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years, Molecules, 2022 . [Link]

  • A. V. Gulevskaya, A. F. Pozharskii, Transition-Metal-Catalyzed Alkyl Heck-Type Reactions, National Institutes of Health, 2011 . [Link]

  • J. H. Kirchhoff, et al., Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens, Journal of the American Chemical Society, 2002 . [Link]

  • T. A. T. Phan, et al., Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds, Catalysts, 2014 . [Link]

  • L. Zhang, ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING, Boston College, 2017 . [Link]

  • ResearchGate, Trifluoroiodomethane | Request PDF. [Link]

  • ResearchGate, The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides, 2018 . [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A. M. P. Sousa, et al., The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, ResearchGate, 2024 . [Link]

  • S. Sharma, et al., The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins, RSC Publishing, 2023 . [Link]

  • Wikipedia, Trifluoromethylation, Wikipedia. [Link]

  • Chemistry LibreTexts, Sonogashira Coupling, 2024 . [Link]

  • Z. Lu, G. C. Fu, Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides, National Institutes of Health, 2010 . [Link]

  • S. O. Badir, Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis, KAUST Repository, 2020 . [Link]

  • T. Funabiki, et al., A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane, Journal of Fluorine Chemistry, 2004 . [Link]

  • JoVE, Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, YouTube, 2022 . [Link]

Sources

Application

Application Notes and Protocols: Suzuki Coupling with 1,1,1-Trifluoro-3-iodobutane

Introduction: The Strategic Value of Trifluoromethylbutyl Moieties in Modern Drug Discovery The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylbutyl Moieties in Modern Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Among these, the trifluoromethyl (CF3) group is of particular interest due to its profound impact on metabolic stability, lipophilicity, and binding affinity.[1][3] The 1,1,1-trifluoro-3-butyl moiety, installable via precursors like 1,1,1-trifluoro-3-iodobutane, presents a unique structural motif that combines the benefits of the CF3 group with a short alkyl chain, providing a valuable building block for novel therapeutics.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[6][7] While traditionally applied to the coupling of sp2-hybridized carbons, significant advancements have expanded its scope to include sp3-hybridized alkyl halides.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling of 1,1,1-trifluoro-3-iodobutane with various arylboronic acids. We will delve into the mechanistic nuances, provide a field-proven protocol, and offer insights into overcoming the specific challenges associated with this transformation.

Mechanistic Considerations for the Suzuki Coupling of a Secondary Fluoroalkyl Halide

The Suzuki coupling of a secondary alkyl halide like 1,1,1-trifluoro-3-iodobutane presents a unique set of challenges that are critical to understand for successful reaction optimization. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 R-X_Complex R-Pd(II)(X)L2 Pd(0)L2->R-X_Complex Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(Ar)L2 R-X_Complex->Transmetalation_Complex Transmetalation (Ar-B(OR')2) Product R-Ar Transmetalation_Complex->Product Reductive Elimination R R = 1,1,1-trifluorobutan-3-yl X X = Iodo Ar Ar = Aryl L L = Ligand

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

1. Oxidative Addition: This is often the rate-limiting step for alkyl halides.[12] The palladium(0) catalyst inserts into the carbon-iodine bond of 1,1,1-trifluoro-3-iodobutane. The success of this step is highly dependent on the choice of a sufficiently electron-rich and sterically bulky ligand to promote the reactivity of the palladium center. The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this step.

2. Transmetalation: In this step, the aryl group from the activated boronic acid (or boronate ester) is transferred to the palladium(II) center, displacing the halide.[10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial to ensure efficient transmetalation without promoting side reactions.

3. Reductive Elimination: This final step involves the formation of the desired C(sp3)-C(sp2) bond and the regeneration of the palladium(0) catalyst.[13] A significant challenge with secondary alkyl halides is the competing β-hydride elimination pathway, which leads to the formation of an alkene byproduct and hydrodehalogenation of the starting material.[12][14]

Overcoming the β-Hydride Elimination Challenge:

The presence of β-hydrogens in 1,1,1-trifluoro-3-iodobutane makes it susceptible to β-hydride elimination from the alkyl-palladium intermediate. To favor the desired reductive elimination, the following strategies are employed:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other bulky phosphines create a sterically hindered environment around the palladium center.[15][16] This steric bulk can disfavor the formation of the planar, four-coordinate intermediate required for β-hydride elimination, thereby promoting reductive elimination.

  • Reaction Kinetics: Reductive elimination is generally a faster process from a cis-complex.[13] The ligand architecture can influence the rate of reductive elimination relative to β-hydride elimination.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 1,1,1-trifluoro-3-iodobutane with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

protocol_workflow start Start reagents Combine Pd Catalyst, Ligand, Base, and Arylboronic Acid in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (Ar/N2) reagents->inert add_substrate Add Solvent and 1,1,1-Trifluoro-3-iodobutane inert->add_substrate reaction Heat the Reaction Mixture with Vigorous Stirring add_substrate->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification end Characterization of Pure Product purification->end

Sources

Method

Application Note: Negishi Coupling of Unactivated Secondary Alkyl Iodides

This Application Note provides a comprehensive technical guide to the Negishi coupling of unactivated secondary alkyl iodides , a transformation that historically challenged synthetic chemists due to competitive -hydride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the Negishi coupling of unactivated secondary alkyl iodides , a transformation that historically challenged synthetic chemists due to competitive


-hydride elimination.

Executive Summary

The cross-coupling of unactivated secondary alkyl halides represents a "privileged" class of reactions. Unlike aryl or primary alkyl electrophiles, secondary alkyl iodides are prone to rapid


-hydride elimination after oxidative addition, leading to undesired alkene byproducts.

This protocol details the Nickel/Pybox catalytic system , pioneered by the Gregory Fu group. Unlike Palladium-based cycles that rely on two-electron processes, this system operates via a Single Electron Transfer (SET) radical mechanism . This pathway kinetically bypasses


-hydride elimination, enabling the construction of 

and

bonds with high fidelity.

Mechanistic Insight: The Radical Advantage

To master this reaction, one must understand that it does not follow the classical Pd(0)/Pd(II) cycle. The active catalyst is likely a Ni(I) species that initiates a radical chain.

The Catalytic Cycle[1][2][3]
  • Transmetalation First: The cycle likely begins with the transmetalation of the organozinc reagent (

    
    ) to a Ni(I)-halide species.
    
  • Radical Generation: The resulting Ni(I) species reduces the alkyl iodide (

    
    ) via SET, generating an alkyl radical (
    
    
    
    ) and a Ni(II) species.
  • Radical Rebound: The alkyl radical rapidly recombines with the Ni(II) center to form a high-valent Ni(III) (or organonickel(II)) intermediate.

  • Reductive Elimination: This high-energy species undergoes rapid reductive elimination to release the product (

    
    ) and regenerate the active Ni(I) catalyst.
    
Mechanistic Diagram

The following diagram illustrates the radical cage rebound mechanism that distinguishes this protocol from standard cross-couplings.

NegishiMechanism cluster_radical Radical Cage Effect (Prevents β-elimination) Start Active Catalyst [LnNi(I)-X] Transmetalation Transmetalation (+ R'-ZnX) Start->Transmetalation Complex_Ni1_R [LnNi(I)-R'] Transmetalation->Complex_Ni1_R SET_Step SET Activation (+ R-I) Complex_Ni1_R->SET_Step Radical_Pair Cage Pair: [LnNi(II)(X)(R')] + R• SET_Step->Radical_Pair Halide abstraction Ni3_Species High-Valent Species [LnNi(III)(X)(R')(R)] Radical_Pair->Ni3_Species C-Ni Bond Formation Rebound Radical Rebound ReductiveElim Reductive Elimination (- Product R-R') Ni3_Species->ReductiveElim ReductiveElim->Start Regeneration

Caption: Ni-catalyzed radical cycle. Note the generation of the alkyl radical (R[1]•) which bypasses the slow oxidative addition of Pd-cycles.[2]

Experimental Protocol

Reagent Preparation: The Knochel Zinc Method

Commercial organozinc reagents often degrade. For reproducibility, synthesize zinc reagents in situ using the Knochel LiCl-mediated insertion.

Reagents:

  • Zinc dust (Activation required)[3]

  • LiCl (Anhydrous, 99.99%)

  • Aryl/Alkyl Iodide precursor[2][1][3]

  • THF (Anhydrous)[4]

Step-by-Step Zinc Activation:

  • Drying: Place LiCl (1.2 equiv) in a Schlenk flask. Flame dry under high vacuum (0.1 mmHg) for 5 minutes. Cool to RT under Argon.

  • Zinc Addition: Add Zinc dust (1.5 equiv). Evacuate and backfill with Argon (3x).[5]

  • Activation: Add anhydrous THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool. Add 3 mol% TMSCl and stir for 5 minutes.

  • Insertion: Add the organic iodide precursor (1.0 equiv). Stir at RT (or mild heat 40°C) until GC/LCMS shows full conversion of the iodide.

  • Settling: Stop stirring. Allow excess Zn to settle for 1 hour. The supernatant is your reagent.

Quality Control: Iodometric Titration Never assume the theoretical concentration. Titrate before every coupling.

  • Dissolve accurately weighed Iodine (

    
    , ~100 mg) in dry THF (2 mL).
    
  • Add the organozinc supernatant dropwise via syringe until the dark brown iodine color vanishes (becomes clear/yellow).

  • Calculation:

    
    
    
Coupling Protocol: Secondary Alkyl Iodide + Arylzinc

Target: Coupling of 2-iodobutane (secondary) with PhZnCl.

Materials:

  • Catalyst Source:

    
     (Strem or similar, must be yellow, not green).
    
  • Ligand:

    
     (Essential for secondary alkyl halides).
    
  • Solvent: DMA (N,N-Dimethylacetamide) – Critical for Ni/Pybox systems.

ComponentEquivalentsRole
Sec-Alkyl Iodide 1.0 equivElectrophile (Limiting Reagent)
Organozinc 1.3 - 1.5 equivNucleophile
Ni(COD)2 0.05 - 0.10 equivPre-catalyst
s-Bu-Pybox 0.10 - 0.15 equivChiral Ligand (stabilizes radical)
DMA 0.5 M conc.Solvent (promotes SET)

Procedure:

  • Glovebox/Schlenk Setup: In a glovebox or under strict Argon flow, charge a reaction vial with

    
     (10 mol%) and 
    
    
    
    (15 mol%).
  • Solvation: Add anhydrous DMA. Stir for 5–10 minutes. The solution should turn a deep color (often purple/blue depending on ligand).

  • Substrate Addition: Add the unactivated secondary alkyl iodide (1.0 equiv).

  • Reagent Addition: Add the titrated organozinc reagent (1.3 equiv) via syringe.

  • Reaction: Seal the vial. Stir at Room Temperature for 12–24 hours.

    • Note: Unlike Pd-couplings, heating is often detrimental to the radical cage.

  • Quench: Open to air. Dilute with

    
    . Add 1M HCl carefully to quench excess Zn.
    
  • Workup: Extract with

    
    , wash with water (to remove DMA) and brine. Dry over 
    
    
    
    .

Troubleshooting & Optimization Matrix

The success of this reaction relies on the "Triangle of Purity": Dry Solvent , Active Catalyst , and Titrated Reagent .

ObservationRoot CauseCorrective Action
No Conversion Deactivated Ni(COD)2Check catalyst color. If green/white, discard. Must be bright yellow.

-Elimination (Alkene)
Slow Radical ReboundIncrease Ligand:Ni ratio to 2:1. Ensure solvent is DMA (THF is slower for SET).
Homocoupling (R-R) Oxidant ContaminationTrace

promotes oxidative homocoupling. Degas solvents thoroughly.
Low Yield "Wet" Zinc ReagentProtons kill the organozinc. Re-dry LiCl and use fresh anhydrous THF.
Workflow Visualization

The following diagram outlines the critical path from reagent prep to isolation.

Workflow cluster_prep Reagent Prep (Glovebox/Schlenk) cluster_rxn Coupling Reaction Zn_Act Zn Activation (LiCl, TMSCl) Insertion Insertion (R-I + Zn) Zn_Act->Insertion Titration Titration (vs I2) Insertion->Titration Addition Substrate Addn (Sec-Alkyl-I + RZnX) Titration->Addition Calculated Vol Cat_Mix Cat. Prep Ni(COD)2 + Pybox Cat_Mix->Addition Stir Stir @ RT (12-24h) Addition->Stir Quench Quench & Workup Stir->Quench 1M HCl

Caption: Operational workflow emphasizing the critical titration step before coupling.

References

  • Zhou, J., & Fu, G. C. (2003).[6] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[6] Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 127(13), 4594–4595. Link

  • Krasovskiy, A., & Knochel, P. (2006).[4] A New Method for the Preparation of Functionalized Organozinc Reagents using LiCl-Mediated Zinc Insertion. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Krasovskiy, A., & Knochel, P. (2006).[4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4] Synthesis, 2006(5), 890–891.[4] Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amination, Alkylation, and Arylation. Journal of the American Chemical Society, 135(2), 624–627. Link

Sources

Application

Application Notes & Protocols: 1,1,1-Trifluoro-3-iodobutane in Pharmaceutical Synthesis

Abstract The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This document provides a detailed technical guide on the application of 1,1,1-Trifluoro-3-iodobutane , a versatile but underutilized building block for the introduction of the 4,4,4-trifluorobutan-2-yl moiety into complex molecules. While direct literature on the pharmaceutical applications of this specific reagent is emerging, its reactivity profile as a secondary iodide bearing a trifluoromethyl group allows for the confident prediction of its utility in a range of synthetic transformations crucial for drug discovery and development. This guide presents field-proven insights and exemplary protocols for its use in nucleophilic substitutions, cross-coupling reactions, and radical additions, providing researchers with a solid foundation for methodology development.

Introduction: The Value of the Trifluoromethyl-Butanyl Scaffold

The introduction of small alkyl chains bearing trifluoromethyl groups can profoundly and beneficially impact a molecule's biological activity.[1][2] The 4,4,4-trifluorobutan-2-yl group, accessible from 1,1,1-Trifluoro-3-iodobutane, offers a unique combination of a chiral secondary carbon center, lipophilicity, and the metabolic stability conferred by the CF₃ group. This moiety can serve as a key structural element in the design of novel therapeutics across various disease areas. 1,1,1-Trifluoro-3-iodobutane, as a readily available starting material, presents an efficient entry point to a diverse range of trifluoromethylated scaffolds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 1,1,1-Trifluoro-3-iodobutane is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 1,1,1-Trifluoro-3-iodobutane

PropertyValueSource
CAS Number 540-87-4Cheméo[3]
Molecular Formula C₄H₆F₃ICheméo[3]
Molecular Weight 237.99 g/mol Cheméo[3]
Boiling Point 378.20 K (105.05 °C)Cheméo[3]
logP 2.762Cheméo[3]

The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the C-I bond. The secondary nature of the iodide suggests that it can participate in both Sₙ1 and Sₙ2 type reactions, as well as radical processes. The iodine atom serves as an excellent leaving group in nucleophilic substitutions and is amenable to oxidative addition in metal-catalyzed cross-coupling reactions.

Application in Pharmaceutical Synthesis: Exemplary Protocols

Nucleophilic Substitution: Accessing Novel Amines, Ethers, and Thioethers

The reaction of 1,1,1-Trifluoro-3-iodobutane with various nucleophiles provides a straightforward route to a wide array of trifluoromethylated building blocks.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 1,1,1-Trifluoro-3-iodobutane C Solvent (e.g., DMF, CH3CN) Base (e.g., K2CO3, Et3N) Temperature (e.g., 60-100 °C) A->C B Nucleophile (Amine, Phenol, Thiol) B->C D Trifluoromethylated Product C->D

Caption: General workflow for nucleophilic substitution reactions.

This protocol describes a representative Sₙ2 reaction with an aromatic amine.

Reaction Scheme:

CF₃-CH(I)-CH₂-CH₃ + C₆H₅NH₂ → CF₃-CH(NHC₆H₅)-CH₂-CH₃ + HI

Materials:

  • 1,1,1-Trifluoro-3-iodobutane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-Trifluoro-3-iodobutane, aniline, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4,4,4-Trifluorobutan-2-yl)aniline.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileBaseSolventTemperature (°C)Expected Product
MorpholineK₂CO₃CH₃CN804-(4,4,4-Trifluorobutan-2-yl)morpholine
PhenolCs₂CO₃DMF1001-(4,4,4-Trifluorobutan-2-yloxy)benzene
ThiophenolEt₃NTHF60(4,4,4-Trifluorobutan-2-yl)(phenyl)sulfane
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. 1,1,1-Trifluoro-3-iodobutane can be coupled with various aryl and heteroaryl boronic acids to generate a diverse range of medicinally relevant scaffolds.

G cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) R-I 1,1,1-Trifluoro-3-iodobutane R-I->Ar-Pd(II)-I(L2) Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Ar-Pd(II)-R(L2)

Sources

Method

Application Notes and Protocols: Synthesis of 3-(Trifluoromethyl)butyl Thioethers via Reaction of 1,1,1-Trifluoro-3-iodobutane with Thiols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Trifluoromethylated Moieties in Medicinal Chemistry The introduction of fluorine and fluorinated groups into mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Trifluoromethylated Moieties in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The synthesis of trifluoromethylated thioethers represents a valuable strategy for accessing novel chemical entities with potentially enhanced pharmacological profiles.[2] This application note provides a detailed guide to the synthesis of 3-(trifluoromethyl)butyl thioethers through the nucleophilic substitution reaction of 1,1,1-trifluoro-3-iodobutane with a variety of thiols. This method offers a straightforward and versatile approach to novel organofluorine compounds.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps involve the deprotonation of the thiol to form a more nucleophilic thiolate, followed by the attack of the thiolate on the electrophilic carbon of 1,1,1-trifluoro-3-iodobutane.

Step 1: Thiolate Formation

Thiols (R-SH) are moderately acidic and can be readily deprotonated by a suitable base to form the corresponding thiolate anion (R-S⁻). Thiolates are significantly more nucleophilic than their corresponding thiols, a crucial factor for an efficient SN2 reaction.[3] The choice of base is critical and depends on the pKa of the specific thiol and the desired reaction kinetics. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and organic amines (e.g., triethylamine, diisopropylethylamine). For less acidic thiols or to drive the reaction to completion, stronger bases like sodium hydride (NaH) may be employed.[4]

Step 2: Nucleophilic Attack and Iodide Displacement

The highly nucleophilic thiolate anion attacks the carbon atom bearing the iodine atom in 1,1,1-trifluoro-3-iodobutane. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the C-I bond, making it susceptible to nucleophilic attack. The reaction proceeds through a backside attack, leading to the displacement of the iodide leaving group and the formation of the new carbon-sulfur bond.[2]

Figure 1: General SN2 reaction mechanism.

Experimental Protocols

The following protocols provide a general framework for the reaction of 1,1,1-trifluoro-3-iodobutane with thiols. Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific thiol substrates.

General Protocol for the Synthesis of 3-(Trifluoromethyl)butyl Thioethers

This protocol is a representative example and may require adaptation for different thiols.

Materials:

  • 1,1,1-Trifluoro-3-iodobutane

  • Thiol of interest (e.g., thiophenol, benzyl thiol, cysteine derivative)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Reagents for workup (e.g., water, brine, organic solvent for extraction)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 eq.) and the chosen anhydrous solvent.

  • Base Addition: Add the base (1.1 - 1.5 eq.) to the solution at room temperature. If using a strong base like NaH, cool the reaction mixture to 0 °C before addition. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.

  • Addition of Electrophile: Slowly add 1,1,1-trifluoro-3-iodobutane (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion. Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(trifluoromethyl)butyl thioether.

G cluster_workflow Experimental Workflow prep Reaction Setup: Thiol + Anhydrous Solvent under Inert Atmosphere base Base Addition: Formation of Thiolate prep->base reagent Electrophile Addition: 1,1,1-Trifluoro-3-iodobutane base->reagent reaction Reaction Monitoring: TLC or LC-MS reagent->reaction workup Aqueous Workup: Quenching and Extraction reaction->workup purification Purification: Column Chromatography workup->purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1,1-Trifluoro-3-iodobutane

Welcome to the technical support center for 1,1,1-Trifluoro-3-iodobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1,1-Trifluoro-3-iodobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Section 1: Understanding the Purity of 1,1,1-Trifluoro-3-iodobutane

1,1,1-Trifluoro-3-iodobutane is a valuable building block in organic synthesis, particularly for introducing the trifluoromethyl group into molecules. However, its utility is highly dependent on its purity. Impurities can arise from both the synthetic route and degradation over time. Understanding these potential impurities is the first step in effective troubleshooting.

A common and effective method for synthesizing secondary iodides like 1,1,1-trifluoro-3-iodobutane is through the iodination of the corresponding secondary alcohol, 1,1,1-trifluoro-3-butanol. Reagents such as triphenylphosphine/iodine/imidazole (the Appel reaction) or cerium(III) chloride heptahydrate with sodium iodide are frequently employed for this transformation.[1][2]

Logical Flow of Impurity Formation

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities Starting_Material Unreacted 1,1,1-Trifluoro-3-butanol Final_Product 1,1,1-Trifluoro-3-iodobutane (with impurities) Starting_Material->Final_Product Incomplete Reaction Byproducts Triphenylphosphine oxide (from Appel Reaction) Byproducts->Final_Product Incomplete Purification Solvent Residual Solvents (e.g., Acetonitrile, Toluene) Solvent->Final_Product Inadequate Drying Elimination 1,1,1-Trifluorobut-2-ene Substitution 1,1,1-Trifluoro-3-butanol Oxidation Free Iodine (I₂) (discoloration) Main_Compound 1,1,1-Trifluoro-3-iodobutane Main_Compound->Elimination Base/Heat Main_Compound->Substitution H₂O Main_Compound->Oxidation Light/Air Start Sluggish/Incomplete Reaction Check_Purity Analyze Purity by ¹H NMR or GC-MS Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Alcohol_Present 1,1,1-Trifluoro-3-butanol Detected Impurity_Detected->Alcohol_Present Yes Other_Impurity Other Impurity Detected Impurity_Detected->Other_Impurity Yes No_Impurity Purity is High Impurity_Detected->No_Impurity No Purify Purify Reagent: - Column Chromatography - Distillation Alcohol_Present->Purify Other_Impurity->Purify Re-run Re-run Reaction with Purified Reagent Purify->Re-run Check_Conditions Re-evaluate Reaction Conditions: - Temperature - Concentration - Catalyst No_Impurity->Check_Conditions

Caption: Troubleshooting sluggish reactions.

FAQ 3: I am observing an unexpected alkene by-product in my reaction mixture. Where is it coming from?

Answer: The presence of an alkene, likely 1,1,1-trifluorobut-2-ene, points towards an elimination reaction. [3][4]Secondary iodides are susceptible to elimination, especially in the presence of a base or upon heating. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of this elimination.

Troubleshooting:

  • Reaction Conditions: If your reaction uses a base, consider using a non-nucleophilic, sterically hindered base if substitution is the desired outcome. Lowering the reaction temperature can also favor substitution over elimination. [5]* Reagent Quality: If the elimination product is present in the starting material, it indicates degradation. Purification by distillation may be necessary.

  • Choice of Solvent: The choice of solvent can influence the ratio of substitution to elimination products.

Section 3: In-depth Troubleshooting Guides

Guide 1: Identifying and Quantifying Common Impurities

Objective: To accurately determine the purity of 1,1,1-Trifluoro-3-iodobutane and identify common impurities.

Recommended Techniques:

TechniqueInformation ProvidedCommon Observations
¹H NMR Structural information and relative quantification of proton-bearing species.- 1,1,1-Trifluoro-3-iodobutane: Characteristic multiplets. - 1,1,1-Trifluoro-3-butanol: Presence of a hydroxyl proton (broad singlet) and shifts in adjacent proton signals. - 1,1,1-Trifluorobut-2-ene: Olefinic proton signals.
¹⁹F NMR Purity assessment from a fluorine perspective.A clean singlet for the CF₃ group is expected. The presence of other fluorine-containing species will be readily apparent.
GC-MS Separation of volatile components and their mass-to-charge ratio.Can separate the main compound from residual solvents, starting material, and volatile degradation products, providing their molecular weights.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of your 1,1,1-Trifluoro-3-iodobutane sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of 300 MHz or higher.

  • Analysis: Integrate the characteristic peaks of the product and any identified impurities. Compare these integrations to determine the relative molar ratios.

Guide 2: Purification of 1,1,1-Trifluoro-3-iodobutane

Objective: To remove common impurities and obtain high-purity 1,1,1-Trifluoro-3-iodobutane.

Method 1: Flash Column Chromatography

This method is effective for removing non-volatile impurities such as triphenylphosphine oxide.

Protocol:

  • Slurry Preparation: Dissolve the crude 1,1,1-Trifluoro-3-iodobutane in a minimal amount of a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with silica gel, using a non-polar eluent (e.g., hexanes).

  • Loading: Carefully load the slurry onto the top of the silica gel bed.

  • Elution: Elute the column with a non-polar eluent. The desired product is relatively non-polar and should elute quickly. More polar impurities will be retained on the silica.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Distillation

Distillation is suitable for removing impurities with significantly different boiling points, such as residual high-boiling solvents or the starting alcohol.

Protocol:

  • Apparatus Setup: Assemble a distillation apparatus. For small quantities, a short-path distillation apparatus is recommended to minimize losses.

  • Distillation: Heat the flask containing the impure 1,1,1-Trifluoro-3-iodobutane under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the product.

  • Purity Check: Analyze the purity of the collected fraction using the methods described in Guide 1.

Section 4: References

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]

  • Chemguide. (n.d.). triiodomethane (iodoform) reaction with alcohols. Retrieved January 27, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 12, 2364–2370. [Link]

  • My Chem Corner. (2022, December 18). Write equations for the preparation of 1-Iodobutane from i)1-butanol ii)1-chlorobutane iii)but-1-ene [Video]. YouTube. [Link]

  • Ballaschk, F., & Kirsch, S. F. (2019). Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts. Green Chemistry, 21(20), 5596–5601. [Link]

  • Togni, A., Koller, R., Stanek, K., & Stolz, D. (2009). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Angewandte Chemie International Edition, 48(38), 7033–7036. [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved January 27, 2026, from [Link]

  • Lorántfy, L. (2012). Purification of secondary metabolites by Liquid-Liquid Chromatography. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved January 27, 2026, from [Link]

  • Liu, J.-T., Jang, Y.-J., Shih, Y.-K., Hu, S.-R., Chu, C.-M., & Yao, C.-F. (2001). Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. The Journal of Organic Chemistry, 66(18), 6021–6028. [Link]

  • Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(3), 111-126. [Link]

  • Filo. (2025, October 4). 10.7 Write the equations for the preparation of 1 -iodobutane from (1) 1-... Retrieved January 27, 2026, from [Link]

  • Kawasaki, A. M., Casper, M. D., Ciolkowski, R. L., Slatko, B. E., & Moran, L. S. (1992). A general method for the purification of synthetic oligodeoxyribonucleotides containing strong secondary structure by reversed-phase high-performance liquid chromatography on PRP-1 resin. Analytical Biochemistry, 206(1), 139-144. [Link]

  • LibreTexts Chemistry. (2020, July 9). 4: Substitution and Elimination reactions. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved January 27, 2026, from [Link]

  • Allen. (n.d.). Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]

  • Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved January 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Trifluoromethylation Reaction Troubleshooting

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of trifluoromethylated compounds. The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the introduction of this highly electronegative moiety is not without its challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you improve your reaction yields and obtain reliable results.

Section 1: Troubleshooting Low or No Product Conversion

Low or no conversion of the starting material is one of the most frequent issues in trifluoromethylation reactions. The root cause often lies in the stability of the reagents, the activity of the catalyst, or suboptimal reaction conditions.

Question 1: My reaction is not proceeding, and I suspect my trifluoromethylating reagent has decomposed. How can I identify and prevent this?

Answer: The stability of the trifluoromethylating reagent is paramount for a successful reaction. Many common reagents, such as Togni's and Umemoto's reagents, are sensitive to moisture and temperature.[3]

  • Causality: Electrophilic trifluoromethylating reagents, for instance, can be hydrolyzed by ambient moisture, rendering them inactive. Similarly, some reagents may have limited thermal stability. For example, while Fluolead®, a deoxofluorinating agent, has a high decomposition point of 232 °C, it is still sensitive to moisture and should be handled quickly in the air.[4]

  • Troubleshooting Protocol:

    • Visual Inspection: Check for any change in the physical appearance (color, texture) of the reagent compared to a fresh batch.

    • NMR Analysis: A ¹⁹F NMR can be a quick and effective way to check the purity of your reagent. Compare the spectrum to a standard or the supplier's data.

    • Strict Anhydrous and Inert Conditions: Always handle moisture-sensitive reagents in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and dried solvents.

    • Proper Storage: Store reagents according to the manufacturer's instructions, which typically involves refrigeration or storage in a desiccator.

Question 2: I'm using a metal-catalyzed reaction (e.g., Cu or Pd), but I'm observing no product formation. What could be the issue with my catalyst or ligands?

Answer: Catalyst activity is a critical factor, and issues can arise from the catalyst precursor, the ligand, or the formation of the active catalytic species.

  • Causality: The choice of ligand is crucial as it influences the electronic and steric properties of the metal center. For instance, in palladium-catalyzed fluorination, bulky monodentate phosphine ligands like t-BuBrettPhos are key to accessing the catalytically active three-coordinate arylpalladium(II) fluoride complexes.[1] The oxidation state of the metal precursor can also be important. For example, some reactions may require a Cu(I) species, and if you are using a Cu(II) salt, a pre-reduction step or an in-situ reductant might be necessary.

  • Troubleshooting Workflow:

    Caption: A workflow diagram for troubleshooting catalyst and ligand issues in trifluoromethylation reactions.

    G cluster_0 Catalyst & Ligand Troubleshooting start Low/No Conversion check_catalyst Verify Catalyst Source & Purity start->check_catalyst check_ligand Verify Ligand Purity & Stoichiometry start->check_ligand catalyst_activation Consider Catalyst Activation/Pre-formation check_catalyst->catalyst_activation ligand_screening Screen Different Ligands (e.g., varying bulk/electronics) check_ligand->ligand_screening solvent_effect Evaluate Solvent Effects on Catalyst Solubility/Activity catalyst_activation->solvent_effect ligand_screening->solvent_effect success Improved Yield solvent_effect->success

  • Actionable Steps:

    • Ligand Screening: If possible, screen a small library of ligands with varying steric bulk and electronic properties.

    • Catalyst Pre-formation: In some cases, pre-forming the active catalyst by stirring the metal precursor and ligand together before adding the other reactants can be beneficial.

    • Solvent Choice: Ensure your catalyst and ligand are soluble in the chosen solvent. In some cases, the choice of solvent can dramatically affect catalytic activity.[5]

Question 3: My reaction works for electron-rich substrates but fails for electron-poor or sterically hindered ones. How can I improve the yield?

Answer: The electronic and steric profile of the substrate significantly impacts its reactivity in trifluoromethylation reactions.

  • Causality: Electron-poor substrates are less nucleophilic and may react sluggishly in nucleophilic trifluoromethylation reactions. Conversely, in electrophilic trifluoromethylations, very electron-rich substrates might lead to side reactions, while electron-poor ones may be deactivated. Steric hindrance around the reaction site can prevent the approach of the trifluoromethylating agent or the catalyst. For instance, in some fluorination reactions, while α-arylacetic acid derivatives show excellent yields, their alkyl counterparts exhibit poor reactivity.[5]

  • Optimization Strategies:

StrategyRationaleExample Application
Increase Temperature Provides the necessary activation energy for less reactive substrates.Often employed in aromatic trifluoromethylation, but monitor for reagent decomposition.
Use a More Reactive Reagent A more potent trifluoromethylating agent can overcome the substrate's low reactivity.Switching from a milder to a more reactive Umemoto or Togni reagent.[6][7]
Change the Catalytic System A different metal or ligand may have a more favorable interaction with the challenging substrate.For unactivated aliphatic alkenes, a dual photoredox/nickel catalysis system may be more effective than a single catalyst system.[8]
Add a Stoichiometric Additive Additives can act as promoters or help to regenerate the active catalyst.The use of an organic base like 2,6-lutidine can be essential to promote enolization and accelerate the reaction for less acidic substrates.[5]

Section 2: Addressing Poor Selectivity

Achieving the desired regioselectivity and chemoselectivity is a common hurdle, especially with complex molecules possessing multiple potential reaction sites.

Question 4: My reaction yields a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is often governed by a combination of electronic, steric, and directing group effects.

  • Causality: In the trifluoromethylation of heterocycles, for instance, the reaction site is influenced by the inherent electronic properties of the ring system. For some substrates, undesired constitutional isomers may form as byproducts, potentially through a competing benzyne pathway at high temperatures.[1]

  • Control Strategies:

    • Directing Groups: The installation of a directing group can force the reaction to occur at a specific position. For example, an 8-aminoquinoline directing group has been used for the highly mono-selective ortho-trifluoromethylation of benzamides.[9]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. A screening of solvents is often a worthwhile endeavor. For example, the solvent can affect the regioselectivity in the trifluoromethylation of 4-acetylpyridine.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest energy transition state.

Question 5: I am observing trifluoromethylation at an unintended functional group. How can I improve chemoselectivity?

Answer: Chemoselectivity issues arise when the reagent reacts with a functional group other than the intended one.

  • Causality: Many trifluoromethylating reagents can react with nucleophilic functional groups like amines and alcohols. Protic functional groups can also interfere with certain catalytic cycles or accelerate the decomposition of reagents.[1]

  • Troubleshooting Protocol:

    • Protecting Groups: The most straightforward solution is to protect sensitive functional groups. Common protecting groups that are stable under the reaction conditions should be chosen.

    • Reagent Selection: Opt for a trifluoromethylating reagent known for its chemoselectivity. The reactivity of different reagents can vary significantly.

    • Reaction Conditions Tuning: Adjusting the reaction conditions, such as the use of a specific base or additive, can sometimes suppress unwanted side reactions. For example, in some copper-mediated reactions, the addition of water has been shown to improve the yield of the desired product.[9]

Section 3: FAQs on Experimental Protocols and Reagents

This section provides quick answers to frequently asked questions regarding specific reagents and experimental setups.

Q: What is the role of a photocatalyst in many modern trifluoromethylation reactions?

A: In photoredox-catalyzed reactions, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and becomes a potent single-electron transfer agent.[11] This allows for the generation of a trifluoromethyl radical from a suitable precursor (like Togni's or Umemoto's reagent) under mild conditions.[7][8] The excited photocatalyst can be either oxidative or reductive, enabling a wide range of transformations.[11]

Q: I am performing a photoredox reaction, but the yield is low. What are some key parameters to check?

A: For photoredox reactions, ensure the following:

  • Light Source: The wavelength and intensity of your light source are appropriate for the chosen photocatalyst.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

  • Solvent: Use a solvent that is transparent at the excitation wavelength and in which all components are soluble.

Q: Are there any practical tips for handling trifluoromethanesulfonyl chloride (CF₃SO₂Cl)?

A: CF₃SO₂Cl is a versatile reagent for radical trifluoromethylation, often used in photoredox catalysis.[6] It should be handled in a well-ventilated fume hood. While it is generally stable, it is corrosive and moisture-sensitive. Use under inert atmosphere and with dry solvents is recommended for best results.

Conclusion

Improving the yield in trifluoromethylation reactions is often an iterative process of careful observation and systematic optimization. By understanding the underlying chemical principles and the specific roles of each reaction component, you can effectively troubleshoot and refine your experimental protocols. This guide provides a starting point for addressing common challenges, but a thorough review of the primary literature for your specific transformation is always recommended.

References

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate. ResearchGate. Available at: [Link]

  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - ACS Publications. ACS Publications. Available at: [Link]

  • Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. MDPI. Available at: [Link]

  • allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF 3 -1,3-enynamides with 2-Aminomalonates - ACS Publications. ACS Publications. Available at: [Link]

  • Photoredox catalysis - Wikipedia. Wikipedia. Available at: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preliminary results on the effect of solvent on regioselectivity in the... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

Sources

Troubleshooting

handling and safety precautions for 1,1,1-Trifluoro-3-iodobutane

Welcome to the technical support center for 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work with this versatile fluorinated building block.

Section 1: Core Compound Information & Safety

This section provides essential data and safety protocols for 1,1,1-Trifluoro-3-iodobutane. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,1,1-Trifluoro-3-iodobutane is provided below. This data is crucial for reaction setup and purification planning.

PropertyValueUnitSource
Molecular FormulaC₄H₆F₃I-CymitQuimica[1]
Molecular Weight238.99 g/mol Cheméo[2]
Boiling Point378.20K (105.05 °C)Cheméo[2]
Melting Point182.09K (-91.06 °C)Cheméo[2]
Density~1.9g/mL at 25°CSigma-Aldrich
Refractive Index~1.42at 20°CSigma-Aldrich
logP (octanol/water)2.762-Cheméo[2]
GHS Hazard Classification

1,1,1-Trifluoro-3-iodobutane and structurally similar compounds are classified with the following hazards.[3][4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[3][4]

  • Flammable Liquids: May be classified as a flammable liquid.[3]

Personal Protective Equipment (PPE) and Handling

Proper PPE and handling procedures are paramount when working with 1,1,1-Trifluoro-3-iodobutane.

  • Ventilation: Always handle this compound in a well-ventilated laboratory fume hood.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: A lab coat should be worn. In case of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside a fume hood or if vapors are not adequately controlled, use a respirator with an appropriate organic vapor cartridge.

Causality: The trifluoromethyl group enhances the volatility of the compound, and as an organoiodide, it can be irritating to the respiratory tract, skin, and eyes.[3][4] Proper engineering controls and PPE are essential to minimize exposure.

Section 2: Storage and Stability FAQs

Proper storage is crucial to maintain the integrity of 1,1,1-Trifluoro-3-iodobutane and prevent decomposition.

Q1: What are the ideal storage conditions for 1,1,1-Trifluoro-3-iodobutane?

A1: Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, protected from light.[5] Refrigeration (2-8 °C) is recommended for long-term storage to minimize decomposition.

Q2: I've noticed my old bottle of 1,1,1-Trifluoro-3-iodobutane has a slight pink or brownish tint. Is it still usable?

A2: A pink or brownish tint is a common sign of decomposition in organoiodine compounds, indicating the formation of elemental iodine (I₂). This can occur upon exposure to light or air over time. While the presence of a small amount of iodine may not inhibit all reactions, it can interfere with certain catalytic processes and will reduce the effective concentration of your starting material. For sensitive reactions, it is advisable to purify the reagent by washing with a dilute solution of sodium thiosulfate to remove the iodine, followed by drying and distillation.

Q3: Can I store this compound in a plastic container?

A3: It is not recommended. Halogenated organic compounds can potentially interact with or leach plasticizers from certain plastics. Use glass containers, preferably amber glass to protect from light.

Section 3: Troubleshooting Experimental Workflows

This section addresses common issues encountered during reactions involving 1,1,1-Trifluoro-3-iodobutane.

Nucleophilic Substitution Reactions

1,1,1-Trifluoro-3-iodobutane is a secondary alkyl iodide, and as such, can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[6][7] The reaction pathway is influenced by the nucleophile, solvent, and temperature.

Q4: I am attempting a nucleophilic substitution with a strong, non-basic nucleophile, but my yield is very low. What could be the problem?

A4: Low yields in nucleophilic substitution reactions with 1,1,1-Trifluoro-3-iodobutane can stem from several factors:

  • Competing Elimination Reactions: As a secondary iodide, elimination (E1 and E2) is a common side reaction, especially with stronger bases or at elevated temperatures. The trifluoromethyl group can increase the acidity of beta-protons, potentially favoring elimination.

  • Steric Hindrance: The secondary nature of the carbon bearing the iodine atom presents more steric hindrance than a primary iodide, which can slow down Sₙ2 reactions.

  • Leaving Group Ability: Iodide is an excellent leaving group, which can favor Sₙ1 pathways.[8] If your nucleophile is not strong enough, the reaction may not proceed efficiently.

  • Solvent Choice: For Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally preferred. For Sₙ1 reactions, polar protic solvents (e.g., ethanol, water) are more suitable.[9]

Troubleshooting Flowchart for Low Yield in Nucleophilic Substitution:

start Low Yield in Nucleophilic Substitution check_elimination Check for Elimination Side Products (Alkene formation) start->check_elimination strong_base Is your nucleophile also a strong base? check_elimination->strong_base yes_base Yes strong_base->yes_base Yes no_base No strong_base->no_base No reduce_temp Lower reaction temperature yes_base->reduce_temp use_weaker_base Consider a less basic nucleophile yes_base->use_weaker_base check_sn1_sn2 Assess Sₙ1 vs. Sₙ2 conditions no_base->check_sn1_sn2 reduce_temp->check_sn1_sn2 use_weaker_base->check_sn1_sn2 polar_aprotic Using polar aprotic solvent? (favors Sₙ2) check_sn1_sn2->polar_aprotic polar_protic Using polar protic solvent? (favors Sₙ1) check_sn1_sn2->polar_protic increase_concentration Increase nucleophile concentration (favors Sₙ2) polar_aprotic->increase_concentration change_solvent Change solvent to favor desired mechanism polar_protic->change_solvent check_purity Check purity of 1,1,1-Trifluoro-3-iodobutane increase_concentration->check_purity change_solvent->check_purity purify Purify starting material check_purity->purify

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Elimination Reactions

When using basic reagents, elimination reactions to form alkenes are a significant possibility.

Q5: I am trying to perform an E2 elimination, but I am getting a mixture of alkene isomers. How can I improve the selectivity?

A5: The regioselectivity of E2 reactions (Zaitsev vs. Hofmann product) is primarily influenced by the steric bulk of the base.

  • Zaitsev Product (more substituted alkene): Use a small, strong base like sodium ethoxide or potassium hydroxide.

  • Hofmann Product (less substituted alkene): Use a bulky, strong base such as potassium tert-butoxide (KOtBu).

The stereoselectivity of the E2 reaction is governed by the anti-periplanar arrangement of the beta-proton and the iodide leaving group.[10]

Q6: My elimination reaction is very slow. What can I do to speed it up?

A6: The rate of elimination reactions is influenced by several factors:

  • Base Strength: A stronger base will lead to a faster E2 reaction.

  • Temperature: Increasing the reaction temperature generally increases the rate of elimination. However, be mindful of potential side reactions and decomposition at higher temperatures.

  • Solvent: A solvent that is less polar and has a lower ability to solvate the base can increase its effective strength and accelerate the reaction.

Section 4: Purification and Work-up

Q7: After my reaction, I have a complex mixture. What is the best way to purify my product?

A7: The choice of purification method depends on the properties of your product and the impurities present.[11]

  • Extraction: If your product has significantly different solubility properties from the impurities (e.g., soluble in a nonpolar organic solvent while impurities are water-soluble), a liquid-liquid extraction is a good first step.

  • Distillation: If your product is a volatile liquid with a boiling point sufficiently different from other components in the mixture, distillation can be an effective purification method.

  • Column Chromatography: For non-volatile products or for separating mixtures of compounds with similar polarities, column chromatography on silica gel or alumina is a powerful technique.

Q8: I am having trouble removing unreacted 1,1,1-Trifluoro-3-iodobutane from my product. Any suggestions?

A8: Since 1,1,1-Trifluoro-3-iodobutane is relatively volatile (boiling point ~105 °C), it can often be removed under reduced pressure if your product is significantly less volatile. If your product is also volatile, careful fractional distillation is an option. Alternatively, if your product is stable to it, you can quench the reaction with a nucleophile that will react with the remaining starting material to form a more easily separable compound.

Section 5: Experimental Protocols

The following are generalized, step-by-step methodologies for common reactions involving 1,1,1-Trifluoro-3-iodobutane. Note: These are illustrative and should be adapted to the specific requirements of your reaction.

General Protocol for a Nucleophilic Substitution (Sₙ2) Reaction
  • To a dry, inert-atmosphere flask, add the nucleophile and a polar aprotic solvent (e.g., DMF, acetone).

  • Stir the mixture until the nucleophile is fully dissolved.

  • Slowly add 1,1,1-Trifluoro-3-iodobutane (1.0 equivalent) to the reaction mixture at the desired temperature (often room temperature or slightly elevated).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

General Protocol for an Elimination (E2) Reaction
  • To a dry, inert-atmosphere flask, add the chosen base (e.g., potassium tert-butoxide for the Hofmann product) and a suitable solvent (e.g., THF, tert-butanol).

  • Cool the mixture to the desired temperature (often 0 °C or lower).

  • Slowly add a solution of 1,1,1-Trifluoro-3-iodobutane in the same solvent to the base suspension/solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a low-boiling organic solvent (e.g., diethyl ether, pentane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter, and carefully concentrate under reduced pressure (the alkene product may be volatile).

  • Purify by distillation or chromatography if necessary.

Reaction Pathway Diagram:

start 1,1,1-Trifluoro-3-iodobutane substitution Nucleophilic Substitution Product start->substitution Sₙ1 / Sₙ2 elimination Elimination Product (Alkene) start->elimination E1 / E2 nucleophile Nucleophile nucleophile->substitution base Base base->elimination

Caption: General reaction pathways for 1,1,1-Trifluoro-3-iodobutane.

References

  • Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-3-iodobutane (CAS 540-87-4). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-1-iodobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • ResearchGate. (n.d.). Trifluoroiodomethane. Retrieved from [Link]

  • Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Elimination Reactions and Alkene Synthesis. Retrieved from [Link]

  • MDPI. (2021). Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines. Retrieved from [Link]

  • American Chemical Society. (2008). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Organic Letters. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Addressing the Cold Reality of mRNA Vaccine Stability. PubMed Central. Retrieved from [Link]

  • chemrevise. (2018, November 5). Halogenoalkanes. Retrieved from [Link]

  • MSJChem. (2021, January 18). R3.4.2 Nucleophilic substitution reactions [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2021). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 27). Nucleophilic Substitution Reactions help. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063184A2 - Direct one-step synthesis of trifluoromethyl iodide.
  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-3-iodopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-4-iodobutane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Trifluoromethylating Agents: A Comparative Guide to 1,1,1-Trifluoro-3-iodobutane and Umemoto's Reagent

For the Modern Chemist: Navigating the Landscape of Trifluoromethylation The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, capable of dramatically enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Chemist: Navigating the Landscape of Trifluoromethylation

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, capable of dramatically enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The choice of the trifluoromethylating agent is therefore a critical decision in the design of synthetic routes. This guide provides an in-depth comparison of two distinct classes of reagents for this purpose: the radical trifluoromethylating agent precursor, 1,1,1-Trifluoro-3-iodobutane, and the widely utilized electrophilic Umemoto's reagent.

At a Glance: Key Differences in Reactivity and Application

Feature1,1,1-Trifluoro-3-iodobutaneUmemoto's Reagent
Reagent Type Radical CF3 PrecursorElectrophilic CF3+ Synthon
Typical Mechanism Radical addition to π-systemsNucleophilic attack by C- or heteroatom nucleophiles
Activation Photoredox catalysis, radical initiatorsTypically none required for potent nucleophiles; can be activated by Lewis acids or photoredox catalysis for radical pathways
Substrate Scope Electron-rich and unactivated arenes and heteroarenes, alkenesElectron-rich species: enolates, silyl enol ethers, indoles, thiols, phosphines
Key Advantages Access to trifluoromethylated unactivated aromatics, late-stage functionalizationBroad compatibility with nucleophiles, well-established reactivity, commercially available in various forms
Limitations Requires specific catalytic setups (e.g., photocatalyst, light source), potential for regioselectivity issuesLess effective for electron-deficient or unactivated arenes, multi-step synthesis for some variants
Byproducts Iodide salts, catalyst regeneration byproductsDibenzothiophene derivatives

The Radical Approach: 1,1,1-Trifluoro-3-iodobutane

1,1,1-Trifluoro-3-iodobutane serves as a precursor to the trifluoromethylbutyl radical, which upon fragmentation or subsequent reaction, can deliver a trifluoromethyl radical. Its utility shines in reactions where a radical mechanism is advantageous, particularly in the functionalization of unactivated C-H bonds in aromatic and heteroaromatic systems.

Mechanism of Action: The Photoredox Catalytic Cycle

The trifluoromethylation of arenes using perfluoroalkyl iodides is typically achieved through photoredox catalysis. The mechanism involves a catalytic cycle where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process.

G cluster_cycle Photoredox Catalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced PC (PC-) PC_star->PC_red SET with Donor PC_ox Oxidized PC (PC+) PC_ox->PC SET from Radical Adduct PC_red->PC SET to R-I RI R-I (e.g., 1,1,1-Trifluoro-3-iodobutane) PC_red->RI R_radical R• (Alkyl Radical) RI->R_radical e- from PC- Arene_radical_adduct [Arene-R]• R_radical->Arene_radical_adduct + Arene Arene Arene Arene_radical_adduct->PC_ox Product Arene-R + H+ Arene_radical_adduct->Product -e- to PC+ caption Figure 1. General mechanism for photoredox-catalyzed radical alkylation.

Caption: Figure 1. General mechanism for photoredox-catalyzed radical alkylation.

In this cycle, the excited photocatalyst reduces the alkyl iodide, leading to its fragmentation into an alkyl radical and an iodide anion. This highly reactive alkyl radical then adds to an aromatic or heteroaromatic substrate. The resulting radical adduct is subsequently oxidized by the photocatalyst to afford the final product and regenerate the ground-state photocatalyst.[1][2][3]

Applications & Experimental Insights

The primary advantage of this radical-based approach is its ability to directly trifluoromethylate arenes and heteroarenes that are not amenable to electrophilic or nucleophilic attack.[4][5] This is particularly valuable for late-stage functionalization in drug discovery, where modifying a complex molecule without extensive synthetic manipulation is highly desirable.

Representative Experimental Protocol: Photocatalytic Trifluoromethylation of an Arene

This protocol is a representative example based on established procedures for perfluoroalkyl iodides and may require optimization for 1,1,1-trifluoro-3-iodobutane.

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv), 1,1,1-trifluoro-3-iodobutane (0.75 mmol, 1.5 equiv), and the photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbpy)]PF6, 1-2 mol%).

  • Solvent and Degassing: Add anhydrous solvent (e.g., acetonitrile or DMF, 0.1 M). Seal the vial and degas the mixture by sparging with argon for 10-15 minutes.

  • Initiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

The Electrophilic Powerhouse: Umemoto's Reagent

Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that act as potent electrophilic trifluoromethylating agents.[6] They are generally shelf-stable crystalline solids, making them convenient to handle. Several generations of these reagents have been developed, with newer versions offering enhanced reactivity and simpler synthetic access.[7]

Mechanism of Action: A Tale of Two Pathways

The primary mode of action for Umemoto's reagent is as an electrophile, delivering a "CF3+" equivalent to a nucleophile.[8]

G cluster_electrophilic Electrophilic Pathway Umemoto Umemoto's Reagent (S-CF3+) Product Nu-CF3 Umemoto->Product Nucleophilic Attack Byproduct Dibenzothiophene Umemoto->Byproduct Nucleophile Nucleophile (Nu-) Nucleophile->Product caption Figure 2. Electrophilic trifluoromethylation with Umemoto's reagent.

Caption: Figure 2. Electrophilic trifluoromethylation with Umemoto's reagent.

However, Umemoto's reagent can also participate in radical reactions through single-electron transfer (SET) reduction, particularly under photoredox conditions. This dual reactivity expands its synthetic utility.[9][10]

G cluster_radical Radical Pathway (via SET) Umemoto Umemoto's Reagent (S-CF3+) CF3_radical CF3• Umemoto->CF3_radical Byproduct Dibenzothiophene Umemoto->Byproduct PC_star Excited Photocatalyst (PC*) PC_star->Umemoto Single Electron Transfer (SET) caption Figure 3. Radical generation from Umemoto's reagent via SET.

Caption: Figure 3. Radical generation from Umemoto's reagent via SET.

Applications & Experimental Insights

Umemoto's reagent is highly effective for the trifluoromethylation of a wide range of soft nucleophiles. This includes the α-trifluoromethylation of enolates derived from β-ketoesters and dicarbonyl compounds, as well as the trifluoromethylation of indoles, thiols, and phosphines.[8][11]

Detailed Experimental Protocol: Trifluoromethylation of a β-Ketoester with Umemoto's Reagent IV [7]

  • Enolate Formation: To a solution of α-acetyl-γ-butyrolactone (1.0 mmol, 1.0 equiv) in anhydrous DMF (4 mL) at room temperature, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv). Stir the mixture for 15 minutes at room temperature.

  • Trifluoromethylation: Cool the reaction mixture to -45 °C in an acetone/dry ice bath. Add Umemoto's reagent IV (1.2 mmol, 1.2 equiv) in one portion.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the α-trifluoromethylated product.

Head-to-Head Comparison: Choosing the Right Tool for the Job

Consideration1,1,1-Trifluoro-3-iodobutane (Radical)Umemoto's Reagent (Electrophilic)
Substrate Compatibility Ideal for electron-rich or unactivated arenes and heteroarenes. Tolerant of many functional groups that are stable to radical conditions.Best for soft, electron-rich nucleophiles (enolates, indoles, thiols). Can be sensitive to highly basic or reducing conditions.
Regioselectivity Can be an issue with substrates possessing multiple reactive sites. Selectivity is often governed by the inherent reactivity of the C-H bonds.Generally high, as the reaction occurs at the site of the nucleophile.
Reaction Conditions Requires a photocatalyst and a light source. Reactions are typically run at room temperature under inert atmosphere.Often proceeds under mild conditions, sometimes at low temperatures. May require a base to generate the nucleophile.
Safety and Handling Perfluoroalkyl iodides are typically liquids and should be handled in a well-ventilated fume hood. Photochemical setups require appropriate shielding.Crystalline solids that are generally stable to air and moisture. Should be handled with standard personal protective equipment.
Cost and Availability Perfluoroalkyl iodides are commercially available, but the cost can vary. Photocatalysts can be expensive.Commercially available from multiple suppliers in various forms, though can be a significant cost component of a synthesis.

Conclusion: A Dichotomy of Reactivity for Comprehensive Synthetic Strategy

1,1,1-Trifluoro-3-iodobutane and Umemoto's reagent represent two distinct and complementary approaches to trifluoromethylation. The choice between them hinges on the nature of the substrate and the desired transformation.

  • For the late-stage functionalization of unactivated aromatic systems , where electrophilic or nucleophilic approaches fail, the radical pathway offered by 1,1,1-trifluoro-3-iodobutane under photoredox catalysis is a powerful and increasingly popular strategy.

  • For the reliable and high-yielding trifluoromethylation of a broad range of nucleophiles , particularly in the construction of α-trifluoromethyl carbonyl compounds, Umemoto's reagent remains a go-to electrophilic powerhouse.

A thorough understanding of the mechanisms, substrate scopes, and practical considerations of both radical and electrophilic trifluoromethylation strategies empowers the modern chemist to strategically incorporate the vital CF3 motif into a diverse array of molecular targets.

References

  • Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261, 110015. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Yagupolskii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1984). S-Trifluoromethyl-S-arylsulfonium salts—A new type of trifluoromethylating agent. Journal of Fluorine Chemistry, 24(1), 63-73.
  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • Koike, T., & Akita, M. (2014). Intermolecular aminotrifluoromethylation of alkenes by visible-light-driven photoredox catalysis. Organic Letters, 16(16), 4112-4115. [Link]

  • Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517-4526. [Link]

  • Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). A visible-light-mediated silane-based C(sp3)–I bond homolysis and its application in a catalyst-free Giese addition.
  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Barata-Vallejo, S., & Caeiro, J. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(50), 16434-16453.
  • Chen, J. R., Hu, X. Q., Lu, L. Q., & Xiao, W. J. (2019). Visible-light photoredox-catalyzed radical reactions of N-heterocycles. Accounts of Chemical Research, 52(11), 3045-3062.
  • Charpentier, J., Früh, N., & Togni, A. (2012). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 112(7), 3989-4019.
  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). Mechanistic insights and performance of a new organic photocatalyst for the generation of radicals from alkyl halides. Journal of the American Chemical Society, 136(37), 12932-12939.
  • Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937-1945. [Link]

  • ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. Retrieved from [Link]

  • PubMed. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). A metal-free photoinduced radical-initiated cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. Retrieved from [Link]

  • PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer. Accounts of chemical research. Retrieved from [Link]

  • ACS Publications. (2016). Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis. Retrieved from [Link]

  • SciSpace. (2017). Visible-Light-Induced Trifluoromethylation of Highly Functionalized Arenes and Heteroarenes in Continuous Flow. Retrieved from [Link]

  • PNAS. (2011). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

  • Wiley Online Library. (2011). Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. Angewandte Chemie International Edition. Retrieved from [Link]

  • Diva Portal. (2023). Single-electron transfer reactions on surface-modified gold plasmons. Retrieved from [Link]

  • Wiley Online Library. (2018). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Chemistry – A European Journal. Retrieved from [Link]

  • ACS Publications. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie (International ed. in English). Retrieved from [Link]

  • ResearchGate. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. Retrieved from [Link]

  • ACS Publications. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-iodobutane
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-iodobutane
© Copyright 2026 BenchChem. All Rights Reserved.